N-(2,6-dichlorophenyl)biphenyl-4-carboxamide
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Overview
Description
N-(2,6-dichlorophenyl)biphenyl-4-carboxamide is an organic compound characterized by the presence of a biphenyl group and a carboxamide group attached to a 2,6-dichlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dichlorophenyl)biphenyl-4-carboxamide typically involves the reaction of 2,6-dichloroaniline with 4-biphenylcarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dichlorophenyl)biphenyl-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions of the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
N-(2,6-dichlorophenyl)biphenyl-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2,6-dichlorophenyl)biphenyl-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and altering cellular responses .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-2-chloroacetamide
- N-(2,6-dichlorophenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)methanamine
- N′-[(2,6-dichlorophenyl)methylidene]-2-{[3-(trifluoro-methyl)phenyl]amino}benzohydrazide
Uniqueness
N-(2,6-dichlorophenyl)biphenyl-4-carboxamide stands out due to its unique combination of a biphenyl group and a carboxamide group attached to a 2,6-dichlorophenyl ring. This structural arrangement imparts specific chemical and physical properties, making it suitable for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C19H13Cl2NO |
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Molecular Weight |
342.2 g/mol |
IUPAC Name |
N-(2,6-dichlorophenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C19H13Cl2NO/c20-16-7-4-8-17(21)18(16)22-19(23)15-11-9-14(10-12-15)13-5-2-1-3-6-13/h1-12H,(H,22,23) |
InChI Key |
YPORVNUBXFZMNV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC=C3Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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